molecular formula C19H21N3OS B11308804 4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide

4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide

Cat. No.: B11308804
M. Wt: 339.5 g/mol
InChI Key: KYRMHYOTTXIIHU-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide is a benzamide derivative featuring a pyrazole core substituted with a thiophen-2-ylmethyl group and a tert-butyl aromatic moiety.

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H21N3OS/c1-19(2,3)15-8-6-14(7-9-15)18(23)21-17-10-11-20-22(17)13-16-5-4-12-24-16/h4-12H,13H2,1-3H3,(H,21,23)

InChI Key

KYRMHYOTTXIIHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of 4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiophene ring: This step involves the reaction of the pyrazole derivative with a thiophene-containing reagent.

    Formation of the benzamide group: This can be done by reacting the intermediate with a benzoyl chloride derivative.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, employing methods like the cup plate method for evaluation at concentrations as low as 1 µg/mL .

Anticancer Potential

The compound has also been evaluated for anticancer properties. In vitro studies have indicated that related compounds can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. These studies often utilize assays such as Sulforhodamine B for assessing cytotoxicity .

Acetylcholinesterase Inhibition

Research into acetylcholinesterase inhibitors has highlighted the potential of compounds containing similar structural motifs. These compounds are being investigated for therapeutic applications in neurodegenerative diseases like Alzheimer's disease, where they demonstrate promising inhibitory activity against acetylcholinesterase .

Case Studies

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialCup plate methodEffective against E. coli and S. aureus at 1 µg/mL
AnticancerSulforhodamine B assayInhibitory effects on MCF7 cell line
Acetylcholinesterase inhibitionIn vitro assays and molecular dockingStrong inhibitory activity with potential for Alzheimer's therapy

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations:

Thiophene vs. Phenyl Substitutions :

  • The thiophen-2-ylmethyl group in the target compound introduces a sulfur atom, which may enhance π-π stacking interactions or metabolic stability compared to purely aromatic substituents (e.g., 4-methoxyphenyl in compound 72 or 4-chlorophenyl in 5a) .
  • Thiophene-containing analogs (e.g., P809-1026) are often explored for CNS targets due to improved blood-brain barrier penetration .

Electron-Donating vs. In contrast, the chloro substituent in 5a is electron-withdrawing, which may enhance antimicrobial activity by stabilizing charge interactions in target enzymes .

Tert-butyl vs. Other Benzamide Modifications: The tert-butyl group in the target compound and analogs (e.g., 5a, 72) contributes to steric bulk and lipophilicity, favoring hydrophobic binding pockets. In contrast, the dimethylamino group in P809-1026 introduces a basic center, enabling salt formation and improved solubility .

Crystallographic and Spectroscopic Data

  • FTIR/NMR Profiles : The target compound’s amide C=O stretch (~1670 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) would align with analogs like 5a and 5h .
  • Mass Spectrometry : A molecular ion peak near m/z 353.4 is expected, consistent with tert-butyl and thiophene contributions .

Biological Activity

4-tert-butyl-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyrazole class, which has been extensively studied for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N4S\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{S}

This structure includes a pyrazole core linked to a thiophene and a benzamide moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing both pyrazole and thiophene rings exhibit a variety of biological activities. The specific activities associated with this compound include:

  • Anticancer Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range for similar compounds against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
  • Anti-inflammatory Properties : Pyrazole-based compounds are known for their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This mechanism is crucial in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Effects : The presence of thiophene enhances the antimicrobial activity of pyrazole derivatives. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeTarget Cell Line/OrganismIC50/MIC (µM)Reference
Compound AAnticancerA54949.85
Compound BAnti-inflammatoryCOX Inhibition-
Compound CAntimicrobialS. aureus3.91
Compound DAnticancerMCF-714.31

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Compounds in this class often inhibit key enzymes involved in inflammation and cancer progression, such as COX and various kinases .
  • Induction of Apoptosis : Many pyrazole derivatives induce apoptosis in cancer cells through various pathways, including mitochondrial disruption and activation of caspases .
  • Antimicrobial Mechanisms : The thiophene moiety may enhance membrane permeability or interfere with nucleic acid synthesis in microbial cells, contributing to its antimicrobial effects .

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